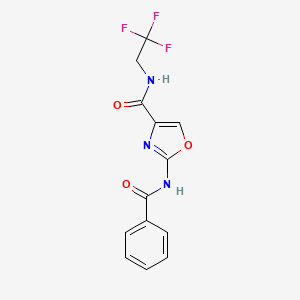

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide typically involves the following steps:

Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

Introduction of the trifluoroethyl group: This step may involve nucleophilic substitution reactions using trifluoroethylating agents.

Benzamido group attachment: This can be done through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

Reduction: Reduction reactions could target the amide or oxazole functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the trifluoroethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could lead to amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide exhibit significant antimicrobial properties. For instance:

- Case Study : A series of synthesized oxazoles were tested against Gram-positive and Gram-negative bacteria. Compounds showed minimum inhibitory concentrations (MICs) as low as 1.27 µM against certain strains .

Anticancer Potential

The compound's structural similarity to known anticancer agents positions it as a potential candidate for cancer therapy:

- Case Study : Research on related benzamide derivatives indicated promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than those of standard treatments like 5-fluorouracil (5-FU) .

Anti-inflammatory Effects

Oxazole derivatives have been investigated for their anti-inflammatory properties. The trifluoroethyl substitution may enhance the compound's ability to inhibit inflammatory pathways.

Neuroprotective Effects

Emerging studies suggest that similar compounds may offer neuroprotective benefits. They could potentially be developed for treating neurodegenerative diseases due to their ability to cross the blood-brain barrier effectively.

Data Table: Summary of Biological Activities

| Activity | Tested Compound | MIC/IC50 Value | Target Pathogen/Cancer Cell |

|---|---|---|---|

| Antimicrobial | This compound | 1.27 µM | Gram-positive bacteria |

| Anticancer | Related benzamide derivatives | IC50 = 5.85 µM | HCT116 cancer cell line |

| Anti-inflammatory | Various oxazole derivatives | Not specified | In vitro models |

| Neuroprotective | Similar oxazole compounds | Not specified | Neurodegenerative models |

Mechanism of Action

The mechanism of action of 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The trifluoroethyl group could enhance its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

2-benzamido-1,3-oxazole-4-carboxamide: Lacks the trifluoroethyl group.

N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide: Lacks the benzamido group.

2-benzamido-N-ethyl-1,3-oxazole-4-carboxamide: Has an ethyl group instead of a trifluoroethyl group.

Uniqueness

The presence of both the benzamido and trifluoroethyl groups in 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide may confer unique properties, such as enhanced biological activity or stability, compared to similar compounds.

Biological Activity

The compound 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide is a derivative of oxazole known for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C10H8F3N3O2, with a molecular weight of approximately 263.19 g/mol. The presence of the trifluoroethyl group enhances lipophilicity and may influence the compound's biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the formation of the oxazole ring followed by the introduction of the benzamido and trifluoroethyl groups. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that similar oxazole compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .

Table 1: Antimicrobial Activity of Oxazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| S. aureus | TBD | |

| Standard (Amoxicillin) | E. coli | 27 |

| Standard (Clotrimazole) | C. albicans | TBD |

Anti-inflammatory Properties

Oxazole derivatives have also been studied for their anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary studies have indicated that oxazole compounds could exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Specific analogs have demonstrated cytotoxicity against cancer cell lines in vitro .

Case Study: Anticancer Activity

A recent study evaluated a series of oxazole derivatives for their cytotoxic effects on human cancer cell lines. The results showed that certain modifications to the oxazole structure significantly enhanced their potency against breast cancer cells .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability. Factors such as absorption, distribution, metabolism, and excretion (ADME) influence its bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the critical steps and reaction conditions for synthesizing 2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide, and how can yield be optimized?

- The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by benzamido and trifluoroethyl group coupling. Key steps include:

- Oxazole ring formation : Cyclization of precursors (e.g., carboxamide derivatives) under reflux conditions with catalysts like acetic acid .

- Trifluoroethylation : Use of 2,2,2-trifluoroethyl trifluoromethanesulfonate or similar reagents under inert atmospheres to introduce the trifluoroethyl group .

- Purification : Column chromatography or recrystallization to isolate the final product. Yield optimization requires strict temperature control (±2°C), stoichiometric precision, and catalyst selection (e.g., Pd-based catalysts for coupling reactions) .

Q. Which spectroscopic methods are most effective for structural characterization, and what diagnostic peaks should be prioritized?

- 1H/13C NMR : Key signals include:

- Trifluoroethyl group : δ ~3.8–4.2 ppm (quartet for -CH2CF3) in 1H NMR; δ ~120–125 ppm (q, J = 280 Hz for CF3) in 13C NMR.

- Oxazole protons : δ ~7.5–8.5 ppm (aromatic protons).

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC/MBC determination .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given the compound’s potential to mimic ATP-binding motifs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the trifluoroethyl group in bioactivity?

- Analog synthesis : Replace the trifluoroethyl group with ethyl, propyl, or difluoroethyl groups to assess fluorine’s impact.

- Computational modeling : Density functional theory (DFT) to calculate electrostatic potential surfaces and lipophilicity (logP). Fluorine’s electron-withdrawing effects enhance metabolic stability and membrane permeability .

- Biological testing : Compare analogs in pharmacokinetic assays (e.g., liver microsomal stability) to correlate fluorine substitution with half-life extension .

Q. What experimental and computational strategies can identify the compound’s molecular targets?

- Proteomics : Chemical proteomics using affinity probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates.

- Docking studies : Molecular docking into predicted binding pockets (e.g., ATP-binding sites of kinases) using software like AutoDock Vina. Validate with mutagenesis (e.g., alanine scanning of key residues) .

- CRISPR screens : Genome-wide knockout screens to identify genes whose loss confers resistance or sensitivity .

Q. How can metabolic stability and degradation pathways be systematically evaluated?

- In vitro assays :

- Liver microsomes : Incubate with NADPH to identify phase I metabolites (e.g., oxidative defluorination).

- CYP450 inhibition : Screen for interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.

Properties

IUPAC Name |

2-benzamido-N-(2,2,2-trifluoroethyl)-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c14-13(15,16)7-17-11(21)9-6-22-12(18-9)19-10(20)8-4-2-1-3-5-8/h1-6H,7H2,(H,17,21)(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZYNSGAKNBVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.